2-Cyano-5-(trifluoroacetylamino)pyrimidine
Description
The Pyrimidine (B1678525) Nucleus: Fundamental Significance in Organic and Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is of paramount importance in the fields of organic and medicinal chemistry. orientjchem.orggsconlinepress.com This structural motif is a fundamental component of nucleic acids (DNA and RNA), where the pyrimidine bases cytosine, thymine, and uracil (B121893) play a crucial role in genetic coding and protein synthesis. jacsdirectory.comignited.in Beyond its biological role, the pyrimidine nucleus serves as a versatile scaffold for the development of a vast array of therapeutic agents. gsconlinepress.comjacsdirectory.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. orientjchem.orgresearchgate.net The ability of the pyrimidine ring to engage in various chemical transformations and to be functionalized at multiple positions makes it an attractive target for synthetic chemists aiming to create novel molecules with tailored properties. orientjchem.orgresearchgate.net
Evolution of Research on Substituted Pyrimidines: A Historical Perspective
The study of pyrimidine chemistry has a rich history, evolving from the initial isolation and characterization of naturally occurring pyrimidines to the synthesis of a multitude of substituted derivatives with diverse applications. Early research focused on understanding the fundamental structure and reactivity of the pyrimidine core. This foundational knowledge paved the way for the development of synthetic methodologies to introduce various substituents onto the pyrimidine ring, thereby modulating its electronic and steric properties.
A significant turning point in pyrimidine research was the discovery of the therapeutic potential of its derivatives. For instance, the development of sulfonamide drugs containing a pyrimidine moiety marked a significant advancement in antibacterial chemotherapy. nih.gov Further research led to the creation of important antimalarial drugs like pyrimethamine (B1678524) and the antiviral agent cytosine arabinoside. nih.gov In recent decades, the focus has shifted towards the rational design and synthesis of highly functionalized pyrimidines. This has been driven by advancements in synthetic organic chemistry, including the development of powerful cross-coupling reactions and multicomponent reactions, which allow for the efficient construction of complex molecular architectures. nih.gov The exploration of substituted pyrimidines continues to be a vibrant area of research, with ongoing efforts to discover new derivatives with enhanced biological activity and novel applications in materials science and catalysis.
Introducing 2-Cyano-5-(trifluoroacetylamino)pyrimidine as a Key Research Subject
Within the vast family of pyrimidine derivatives, this compound has emerged as a compound of significant interest to the academic community. This is due to the unique combination of its functional groups, which impart valuable properties for both synthetic manipulation and potential biological applications.
The trifluoroacetylamino group (-NHCOCF₃) is a key feature that contributes to the scientific interest in this molecule. The incorporation of fluorine atoms, and specifically the trifluoromethyl (-CF₃) group, is a widely used strategy in modern drug design. hovione.commdpi.com The trifluoromethyl group is highly electronegative and can significantly alter the electronic properties of the molecule, often enhancing its metabolic stability and membrane permeability. mdpi.comresearchgate.net This can lead to improved pharmacokinetic profiles for drug candidates. mdpi.com The trifluoroacetylamino moiety itself can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.net The presence of this group can therefore influence the compound's biological activity and its potential as a lead structure in drug discovery programs. bohrium.comnih.gov
The cyano group (-C≡N) at the 2-position of the pyrimidine ring is a versatile functional group in organic synthesis. nih.govyoutube.com It is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring. thieme-connect.com More importantly, the cyano group can be readily converted into a variety of other useful functional groups, such as carboxylic acids, amides, amines, and tetrazoles. acs.org This chemical versatility allows for the further elaboration of the this compound scaffold, providing access to a diverse library of related compounds for structure-activity relationship studies. thieme-connect.de The ability to transform the cyano group makes this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. nih.gov
| Functional Group | Potential Transformations |
| Cyano (-C≡N) | Carboxylic Acid, Amide, Amine, Tetrazole |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F3N4O |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
N-(2-cyanopyrimidin-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)6(15)14-4-2-12-5(1-11)13-3-4/h2-3H,(H,14,15) |
InChI Key |
ALSRVWRROVKLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Elucidation of Chemical Transformations and Reaction Pathways
Detailed Reaction Mechanisms for Pyrimidine (B1678525) Annulation
Pyrimidine annulation, the formation of the core heterocyclic ring, can be achieved through various condensation strategies. A common and efficient method is the multicomponent reaction involving a 1,3-dicarbonyl equivalent, an amidine source, and other reagents to introduce the required substituents.
While many heterocyclic syntheses proceed through ionic pathways, the involvement of electron-transfer (ET) processes and radical intermediates cannot be entirely discounted, particularly when using specific reagents. For instance, in syntheses utilizing reactants like malononitrile (B47326) dimer, the molecule's nature as an electron acceptor can facilitate reactions. researchgate.net However, for the principal pathways leading to 2-amino-5-cyanopyrimidines, such as the condensation of guanidine (B92328) with β-dicarbonyl compounds, mechanisms involving radical intermediates are not prominently documented in the literature. The primary pathways are dominated by ionic nucleophilic and electrophilic interactions.
Nucleophilic reactions are fundamental to the synthesis of the 2-Cyano-5-(trifluoroacetylamino)pyrimidine framework. These mechanisms are central to both the initial ring formation and subsequent functional group interconversions.
Ring Formation: A prevalent strategy for creating the 2-amino-5-cyanopyrimidine core is the three-component condensation of an aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate (B8463686) or malononitrile, and guanidine. nih.govresearchgate.net The mechanism typically proceeds via:
Knoevenagel Condensation: A base-catalyzed reaction between the aldehyde and the active methylene compound to form an arylidene or alkylidene intermediate.
Michael Addition: Nucleophilic addition of guanidine to the electron-deficient double bond of the intermediate.
Cyclization and Aromatization: An intramolecular nucleophilic attack of the second amino group of the guanidine moiety onto the cyano or ester group, followed by elimination of water or alcohol to yield the stable, aromatic pyrimidine ring.
Functional Group Introduction: Alternatively, the cyano group can be introduced onto a pre-formed pyrimidine ring via nucleophilic substitution. A common method involves the displacement of a suitable leaving group, such as a halogen (e.g., chloro) or a sulfinate group, at the C-2 position by a cyanide salt like KCN or CuCN. google.commdpi.com The final step in the synthesis, the conversion of a precursor like 2-cyano-5-aminopyrimidine to the target compound, involves the nucleophilic attack of the 5-amino group on a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640). researchgate.net
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Three-Component Condensation | Aromatic aldehyde, Ethyl cyanoacetate, Guanidine HCl | Alkaline | Ethanol (B145695) | Not specified | nih.gov |
| Pyrimidine Annulation | β-ketoester, Guanidine HCl | K₂CO₃ | Solvent-free | Microwave-assisted | rsc.org |
| Nucleophilic Substitution (Cyanation) | 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | KCN | Not specified | Not specified | mdpi.com |
| Nucleophilic Substitution (Amination) | 2-amino-4,6-dichloropyrimidine, Substituted amine | Triethylamine | Solvent-free | 80–90 °C | mdpi.com |
| N-Trifluoroacetylation | Arylamine | Trifluoroacetic acid, Poly-phosphoric acid trimethylsilylester (PPSE) | Not specified | Not specified | researchgate.net |
The Dimroth rearrangement is a significant isomerization pathway in pyrimidine chemistry, involving the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closure sequence. nih.gov This rearrangement is typically catalyzed by acid, base, or heat. nih.gov
Notably, the rearrangement of 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine has been studied, demonstrating that the 5-cyano group actively participates in the reaction. rsc.org Depending on the conditions, this substrate can undergo a "normal" Dimroth rearrangement to yield 5-cyano-2-methylaminopyrimidine. rsc.org However, under different conditions (e.g., aqueous NaOH), an "abnormal" pathway can occur where the exocyclic amino group attacks the cyano group during the acyclic intermediate stage, leading to a different cyclized product. rsc.org
While this compound itself is not an iminopyrimidine and would be less prone to the classic Dimroth rearrangement, its synthetic precursors might be. If the synthesis proceeds through an N-substituted iminopyrimidine intermediate, this rearrangement pathway becomes highly relevant to the final product distribution and regiochemical outcome. The rearrangement is generally driven by the formation of a thermodynamically more stable isomer. researchgate.net
Influence of the Trifluoroacetylamino Group on Regioselectivity and Reactivity
The trifluoroacetylamino group at the C-5 position exerts a profound influence on the chemical properties of the pyrimidine ring. The trifluoroacetyl moiety is a powerful electron-withdrawing group, primarily used for the protection of amines. researchgate.net
Its effects include:
Ring Deactivation: The strong inductive effect (-I) of the trifluoromethyl group, transmitted through the acetylamino linker, significantly deactivates the pyrimidine ring. This makes the ring less susceptible to electrophilic aromatic substitution. For example, electrophilic fluorination of 2-aminopyrimidines occurs at the C-5 position, but the presence of a strongly deactivating group at this position would inhibit such a reaction. rsc.org
Acidity of N-H Proton: The electron-withdrawing nature of the group increases the acidity of the N-H proton of the amide, making it more readily deprotonated under basic conditions.
Directing Effects: While deactivating, the group's presence would influence the regioselectivity of any potential nucleophilic aromatic substitution (SNAr) reactions on the ring, should suitable leaving groups be present at other positions.
Hydrogen Bonding: The trifluoromethyl group can act as a hydrogen bond acceptor, which can influence molecular conformation and interactions in biological systems or during catalytic processes. nih.gov
Kinetics and Thermodynamics of Synthetic Reactions
Specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively reported. However, general principles can be inferred from the reaction types involved.
Kinetics: Reaction rates are heavily influenced by the chosen conditions. For instance, multicomponent reactions to form the pyrimidine core can be slow, but their rates can be significantly enhanced through catalysis or by using microwave irradiation, which reduces reaction times from hours to minutes. rsc.org The nucleophilic substitution to introduce the cyano group is dependent on the nature of the leaving group, the nucleophilicity of the cyanide source, and the temperature. The final N-trifluoroacetylation is typically a rapid reaction. researchgate.net
Thermodynamics: The formation of the aromatic pyrimidine ring from acyclic precursors is a thermodynamically favorable process, driven by the stability gained from aromatization. The Dimroth rearrangement is also a thermodynamically controlled process, proceeding towards the more stable isomer. researchgate.net The choice of a trifluoroacetyl group for protection is also a thermodynamic consideration, as it must be stable enough to withstand various reaction conditions but cleavable when desired.
Role of Catalysts in Reaction Activation and Selectivity
Catalysis is crucial for achieving efficiency, selectivity, and high yields in the synthesis of substituted pyrimidines.
Acid/Base Catalysis: Base catalysis is widely employed in the condensation steps of pyrimidine annulation, using bases like piperidine, triethylamine, or potassium carbonate to deprotonate active methylene compounds and facilitate nucleophilic attacks. rsc.orgmdpi.comnih.gov Acid catalysts, such as sulfuric acid or trifluoroacetic acid (TFA), are often used to promote cyclization and dehydration steps. nih.govmdpi.com
Nanocatalysis: Modern synthetic methods increasingly utilize heterogeneous nanocatalysts to improve reaction efficiency and facilitate catalyst recovery. Materials like nano-MgO, cobalt ferrite (B1171679) (CoFe₂O₄), and Cu-doped TiO₂ have been shown to effectively catalyze multicomponent reactions for the synthesis of pyrimidine and pyridopyrimidine scaffolds, often under green conditions (e.g., in water or solvent-free). rsc.orgmdpi.com These catalysts can activate reactants by providing Lewis acidic sites and a high surface area for interaction.
| Catalyst Type | Example | Role in Reaction | Reference |
|---|---|---|---|
| Organic Base | Piperidine | Catalyzes Knoevenagel condensation | nih.gov |
| Inorganic Base | K₂CO₃ | Promotes condensation with guanidine | rsc.org |
| Acid | H₂SO₄ (catalytic) | Promotes cyclocondensation | nih.gov |
| Nanocatalyst | Nano-MgO | Catalyzes one-pot multicomponent reactions | rsc.org |
| Nanocatalyst | CoFe₂O₄-NPs | Facilitates Biginelli reaction for tetrahydropyrimidines | mdpi.com |
Advanced Applications in Chemical Building Blocks and Ligand Design
2-Cyano-5-(trifluoroacetylamino)pyrimidine as a Versatile Synthetic Synthon
This compound is a highly functionalized pyrimidine (B1678525) derivative that serves as a valuable and versatile synthon in organic chemistry. Its structure, featuring a pyrimidine core, a cyano group, and a protected amino group, offers multiple reactive sites. This allows for a wide range of chemical transformations, making it an ideal starting material for constructing more complex molecular architectures. The electron-withdrawing nature of the cyano and trifluoroacetyl groups significantly influences the reactivity of the pyrimidine ring, facilitating various substitution and condensation reactions.
Scaffold for Novel Heterocyclic Compounds
The cyanopyrimidine core is a well-established scaffold for the synthesis of a diverse array of novel heterocyclic compounds. The cyano and amino functionalities are key reactive handles for building new ring systems. For instance, the cyano group can be hydrolyzed, reduced, or undergo cycloaddition reactions, while the amino group (after deprotection of the trifluoroacetyl group) can be acylated, alkylated, or used as a nucleophile in condensation reactions to form fused heterocyclic systems.
Research has demonstrated that 5-cyanopyrimidine (B126568) derivatives are foundational in creating polycyclic structures like pyrazolopyrimidines through intramolecular cyclization. nih.gov The strategic placement of functional groups on the pyrimidine ring allows for controlled, stepwise synthesis, leading to compounds with specific three-dimensional arrangements. The synthesis of various pyrimidine derivatives through methods like [3+3] and [4+2] cycloadditions highlights the adaptability of the pyrimidine scaffold in creating complex molecules from simpler precursors like amidines and ketones. mdpi.com This versatility makes this compound a privileged starting block for generating libraries of heterocyclic compounds for screening in drug discovery and materials science.
Precursor for Fluorine-Containing Organic Molecules
The presence of the trifluoroacetyl group (-COCF₃) makes this compound a valuable precursor for the synthesis of fluorine-containing organic molecules. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.
The trifluoroacetyl group serves two primary roles. Firstly, it acts as a stable protecting group for the amino functionality at the 5-position, which can be selectively removed under specific conditions to reveal the amine for further reactions. Secondly, the compound itself can be used in reactions where the entire trifluoroacetylamino moiety is incorporated into the final product, directly introducing a fluorine-containing functional group. The synthesis of novel 6-amino-5-cyano-2-thiopyrimidine derivatives, which have shown potential as anticancer agents, often involves building upon a core pyrimidine structure, and incorporating fluorine can be a key strategy to enhance bioactivity. nih.gov
Application in Oligonucleotide and Nucleic Acid Chemistry
In the field of nucleic acid chemistry, the modification of oligonucleotides is crucial for therapeutic applications, such as in antisense and siRNA technologies. Modified nucleosides are incorporated to improve properties like nuclease resistance, binding affinity, and cellular uptake.
Incorporation as Modified Nucleoside Phosphoramidite (B1245037) Monomers
This compound can be envisioned as a starting material for creating non-canonical nucleoside analogues. To be incorporated into an oligonucleotide chain using standard solid-phase synthesis, it would first need to be converted into a phosphoramidite monomer. This involves attaching a protected sugar-phosphate backbone to the pyrimidine base.
The trifluoroacetyl (TFA) group is a commonly used protecting group for exocyclic amines in phosphoramidites designed for oligonucleotide synthesis. glenresearch.com For example, 6-(Trifluoroacetylamino)-hexyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite is a commercially available reagent used to introduce a primary amine at the 5'-terminus of an oligonucleotide. glenresearch.com The TFA group is advantageous because it is stable during the synthesis cycles but can be readily removed during the final deprotection step, typically with aqueous ammonia (B1221849), to yield the functional amine. glenresearch.com A phosphoramidite derived from this compound would allow for the site-specific incorporation of this modified base into a DNA or RNA sequence, creating an oligonucleotide with unique properties imparted by the cyano and protected amino groups.
| Modifier Type | Protecting Group | Linker Length | Application | Deprotection |
| 5'-Amino-Modifier C6-TFA | Trifluoroacetyl (TFA) | 6 Carbons | 5'-terminal amine functionalization | Standard ammonia deprotection |
| Modified Nucleoside | 2-(p-nitrophenyl)ethyloxycarbonyl (NPEOC) | N/A | Protection of 5-azacytosine | Mild, non-detrimental conditions |
| 5'-Amino-Modifier | Trityl | Various | 5'-terminal amine functionalization | Acidic deprotection |
Evaluation of Coupling Efficiency and Activator Performance
The success of solid-phase oligonucleotide synthesis hinges on the near-quantitative efficiency of the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. This reaction is facilitated by an activator, a weak acid that protonates the diisopropylamino group of the phosphoramidite.
The coupling efficiency of a phosphoramidite derived from this compound would be evaluated based on standard protocols. For similar TFA-protected amino-modifiers, no significant changes to the standard coupling methods recommended by synthesizer manufacturers are typically needed. glenresearch.com The performance is generally high with common activators.
Common Activators in Oligonucleotide Synthesis
| Activator | Chemical Name | Concentration (in Acetonitrile) | Notes |
|---|---|---|---|
| BTT | 5-Benzylthio-1H-tetrazole | 250 mM | Commonly used for RNA synthesis. google.com |
| ETT | 5-Ethylthio-1H-tetrazole | 250 mM or 500 mM | A highly efficient and widely used activator. |
| DCI | 4,5-Dicyanoimidazole | ~700 mM | A non-explosive and effective activator. |
The electronic properties of the pyrimidine base can influence the reactivity of the phosphoramidite, but standard activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are generally robust enough to ensure high coupling yields. google.com Post-synthesis analysis using HPLC or mass spectrometry would be used to confirm the successful incorporation of the modified monomer and to quantify the efficiency of the coupling step.
Precursor for Complex Bioactive Molecule Synthesis
The pyrimidine-5-carbonitrile scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. nih.gov This makes this compound an excellent precursor for the synthesis of complex bioactive molecules.
Researchers have developed numerous pyrimidine-based compounds with significant therapeutic potential. For example, series of 2,4,6-trisubstituted 5-cyano-pyrimidine derivatives have been synthesized and evaluated for immunosuppressive activity. nih.gov Similarly, novel 4-amino-5-cyano-2,6-disubstituted pyrimidines have been investigated as potential inhibitors of DNA topoisomerase II for antifilarial applications. nih.gov The cyanopyrimidine core is also central to the design of potent anticancer agents, with some derivatives showing high selectivity towards leukemia cell lines. nih.gov
The value of this compound lies in its pre-functionalized nature. The cyano group, the protected amine, and the pyrimidine ring itself provide multiple points for diversification, allowing chemists to systematically modify the structure to optimize biological activity, selectivity, and pharmacokinetic properties. The synthesis of pyrimidine-benzene sulfonamide derivatives as COX-2 inhibitors further illustrates the utility of this scaffold in creating targeted therapies. nih.gov
Design and Synthesis of Pyrimidine-Functionalized Amino Acids
The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for modulating their structure and function. Pyrimidine-functionalized amino acids are of particular interest due to the diverse biological activities associated with the pyrimidine nucleus. The synthesis of such amino acids often relies on the use of versatile pyrimidine building blocks.
Recent research has demonstrated the synthesis of pyrimidine-derived α-amino acids where the pyrimidine moiety provides unique photoluminescent properties. While not explicitly starting from this compound, the synthetic strategies often involve the construction of the pyrimidine ring from acyclic precursors, a process where a protected aminopyrimidine could conceptually be employed. For instance, the reaction of ynones with amidines is a known method for pyrimidine synthesis. A protected aminoguanidine (B1677879) derivative could potentially be used in such reactions to introduce the desired 5-amino functionality.
The development of fluorescent amino acids is a significant area of research, and pyrimidine derivatives have shown promise in this regard. The charge-transfer properties between the electron-deficient pyrimidine ring and various aryl substituents can be fine-tuned to achieve desired photophysical characteristics. The presence of a 5-amino group, transiently protected as a trifluoroacetamide, would offer an additional point for diversification, allowing for the attachment of other functional groups or for modulating the electronic properties of the pyrimidine core.
Development of Furochromone and Other Fused Pyrimidine Systems
Fused pyrimidine systems are a rich source of biologically active compounds and functional materials. The 2-cyano-5-aminopyrimidine scaffold is an excellent precursor for the construction of a variety of fused heterocycles, including furo[2,3-d]pyrimidines, pyrimido[4,5-b]quinolines, and pyrano[2,3-d]pyrimidines. The trifluoroacetyl-protected amino group can play a crucial role in directing the cyclization reactions and can be removed in a subsequent step if the free amino group is desired in the final product.
Furo[2,3-d]pyrimidines: These compounds are known to exhibit a range of biological activities. The synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives can be achieved by constructing the furan (B31954) ring onto a pre-existing pyrimidine. For example, a 2,4-disubstituted-5-aminopyrimidine can react with α-haloketones to yield the fused furo[2,3-d]pyrimidine system. In this context, 2-cyano-5-aminopyrimidine, with its amino group protected, could be a key intermediate. The cyano group can be subsequently manipulated to introduce further diversity. For instance, novel furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors, highlighting the therapeutic potential of this scaffold. bldpharm.com
Pyrimido[4,5-b]quinolines: This class of fused heterocycles has attracted significant attention due to their interesting biological properties, including anticancer activity. The synthesis of pyrimido[4,5-b]quinolines can be accomplished through multicomponent reactions involving a 6-aminouracil (B15529) derivative (a type of 2,4-dihydroxypyrimidine), an aldehyde, and a 1,3-dicarbonyl compound. nih.govnih.gov While this specific approach doesn't directly use 2-cyano-5-aminopyrimidine, other strategies to construct the quinoline (B57606) ring onto a pyrimidine precursor are known. For example, a suitably functionalized 5,6-disubstituted pyrimidine can undergo cyclization to form the pyrimido[4,5-b]quinoline core. The versatility of the 2-cyano-5-aminopyrimidine scaffold makes it a potential starting point for such syntheses.
Pyrano[2,3-d]pyrimidines: These fused systems are another class of heterocycles with diverse biological activities, including potential as PARP-1 inhibitors for cancer therapy. nih.gov Their synthesis often involves a multicomponent reaction between an aldehyde, malononitrile (B47326), and a barbituric acid or thiobarbituric acid derivative. nih.gov The use of a pre-functionalized pyrimidine like 2-cyano-5-aminopyrimidine could offer an alternative route to these structures, potentially allowing for the introduction of different substitution patterns.
The following table summarizes some of the fused pyrimidine systems that can be synthesized from pyrimidine precursors:
| Fused Pyrimidine System | Synthetic Precursors (Examples) | Potential Application | Reference |
| Furo[2,3-d]pyrimidine | 2-Amino-5-cyanofuran derivatives and formamide | Antifungal, Antiviral | nih.gov |
| Furo[3,2-g]chromen-5-one (Furochromone) derivatives | 6-Amino-2-thiouracil and Visnagen/Khellin | Anti-inflammatory, Analgesic | nih.gov |
| Pyrimido[4,5-b]quinoline | 6-Aminouracil, Aromatic aldehydes, Dimedone | Anticancer | nih.govnih.govnih.govnih.gov |
| Pyrano[2,3-d]pyrimidine | Aromatic aldehydes, Malononitrile, Barbituric acid | Anticancer (PARP-1 inhibitors) | nih.govnih.gov |
| Pyrido[2,3-d]pyrimidine | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives and Formic acid | Anticancer (VEGFR-2/HER-2 inhibitors) | rsc.org |
Utilization in Materials Science and Agrochemical Research
The unique electronic and structural features of the 2-cyano-5-aminopyrimidine scaffold also lend themselves to applications beyond medicinal chemistry, in the realms of materials science and agrochemical research.
In materials science , pyrimidine-containing compounds are being explored for their potential in organic electronics. For example, pyrimidine-based materials have been developed as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). nih.gov The electron-deficient nature of the pyrimidine ring facilitates electron transport, a key property for efficient OLED performance. The presence of a cyano group, a strong electron-withdrawing group, in the 2-position of the pyrimidine ring would further enhance this property. The 5-amino group, after deprotection of the trifluoroacetyl group, could serve as a point of attachment for other functional moieties to fine-tune the material's properties, such as its solubility, morphology in thin films, and energy levels.
In the field of agrochemical research , pyrimidine derivatives are well-established as active ingredients in a variety of pesticides. For instance, some 2-aminopyrimidine (B69317) derivatives have shown potential as antimicrobial agents. nih.govnih.gov The 2-cyano-5-aminopyrimidine core is a valuable pharmacophore in the design of new agrochemicals. The cyano group can act as a key binding element with biological targets, while the rest of the molecule can be modified to optimize activity, selectivity, and environmental persistence. For example, derivatives of 2-chloro-5-cyanopyridine, a structurally related compound, are used as intermediates in the synthesis of neonicotinoid insecticides. The synthesis of such compounds often involves nucleophilic substitution of the chlorine atom, a reaction that could potentially be adapted to derivatives of 2-cyano-5-aminopyrimidine.
The following table highlights some of the research findings related to the application of pyrimidine derivatives in these fields:
| Application Area | Compound Class/Derivative | Key Research Finding |
| Materials Science | Pyrimidine end-capped electron transport material (DPmPy-BP) | Superior electron-injection properties and remarkable stability in OLEDs. nih.gov |
| Agrochemicals | 2-Amino-5-cyano-6-hydroxy-4-aryl pyrimidines | Showed excellent zone of inhibition against tested bacteria. nih.gov |
| Agrochemicals | 4-Amino-5-cyano-2,6-disubstituted pyrimidines | Potential as antifilarial DNA topoisomerase II inhibitors. |
Computational Chemistry and Molecular Modeling in Pyrimidine Research
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrimidine (B1678525) derivatives at an electronic level. Methods such as Density Functional Theory (DFT) are employed to investigate molecular structure, stability, and reactivity.
Detailed research findings indicate that calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) can provide accurate predictions of geometric parameters, vibrational frequencies, and electronic properties. nih.gov A key area of focus is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net For pyrimidine derivatives, these calculations help in understanding the charge transfer within the molecule, which is crucial for its interaction with biological targets. nih.gov The electrophilicity index, another descriptor derived from quantum chemical calculations, evaluates a molecule's ability to accept electrons and can be correlated with its biological activity. sciepub.com
Table 1: Key Electronic Properties Determined by Quantum Chemical Calculations
| Property | Significance | Typical Computational Method |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. | DFT |
| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. sciepub.com | DFT |
Reaction Mechanism Predictions via Computational Methods
Computational methods are pivotal in predicting and understanding the mechanisms of chemical reactions involved in the synthesis of complex pyrimidine derivatives. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For the synthesis of substituted pyrimidines, computational studies can elucidate the intricate steps of cyclocondensation and substitution reactions. These models can predict the activation energies for different potential pathways, thereby explaining the observed regioselectivity and stereoselectivity of a reaction. For instance, in the synthesis of fused pyrimidine systems, computational analysis can help understand the ring closure mechanisms, guiding the optimization of reaction conditions to improve yields and purity. While specific studies on the reaction mechanism of 2-Cyano-5-(trifluoroacetylamino)pyrimidine are not detailed in the provided sources, the general application of these methods to similar heterocyclic syntheses is well-established.
Molecular Docking and Binding Mode Analysis for Biological Targets
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how pyrimidine derivatives interact with biological targets such as enzymes and receptors.
In numerous studies, cyano-pyrimidine derivatives have been docked into the active sites of various proteins to elucidate their mechanism of action. For example, derivatives have been studied as inhibitors of targets like Lysine Specific Demethylase 1 (LSD1), VEGFR-2, HER-2, and Topoisomerase II. nih.govmdpi.commdpi.com The process involves preparing the 3D structures of both the ligand (the pyrimidine derivative) and the protein target. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on binding energy.
The results of these simulations provide detailed binding mode analyses, revealing key intermolecular interactions such as:
Hydrogen Bonds: The cyano and amino groups on the pyrimidine ring are often involved in forming hydrogen bonds with amino acid residues in the active site. nih.gov
π-π Interactions: The aromatic pyrimidine ring can engage in π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. mdpi.com
Hydrophobic Interactions: Alkyl and aryl substituents on the pyrimidine core interact with nonpolar pockets in the receptor.
These studies consistently show a strong correlation between the calculated binding affinity (docking score) and the experimentally observed biological activity. mdpi.com For instance, pyrimidine derivatives with lower docking scores (indicating stronger binding) often exhibit higher inhibitory activity against their target enzymes. nih.gov
Table 2: Examples of Biological Targets for Pyrimidine Derivatives Studied by Molecular Docking
| Target Protein | Therapeutic Area | Key Interactions Observed | Reference |
|---|---|---|---|
| Lysine Specific Demethylase 1 (LSD1) | Cancer | Hydrogen bonds, Hydrophobic interactions | nih.gov |
| VEGFR-2 / HER-2 | Cancer | Hydrogen bonds with Val734, Lys753, Asp863 | mdpi.comnih.gov |
| Topoisomerase IIα (Topo IIα) | Cancer | π-π stacking with DNA bases (DG7, DC8, DT9) | mdpi.com |
Structure-Activity Relationship (SAR) Studies through Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics are computational approaches that formalize this relationship into mathematical models. nih.gov
For pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently performed. nih.govmdpi.com These methods generate predictive models by correlating the biological activity of a series of compounds with their 3D physicochemical properties (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor fields).
The process involves:
Data Set Preparation: A series of pyrimidine analogs with known biological activities is selected.
Molecular Alignment: The compounds are aligned based on a common structural scaffold.
Descriptor Calculation: CoMFA and CoMSIA fields are calculated around the aligned molecules.
Model Generation: Statistical methods like Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity. mdpi.com
The robustness and predictive power of the resulting models are evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.commdpi.com A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com The graphical output of these models (contour maps) highlights regions where modifications to the molecular structure are likely to increase or decrease activity, providing invaluable guidance for designing more potent and selective inhibitors. nih.gov
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. mdpi.com | > 0.5 |
| r² (Non-cross-validated r²) | Measures the goodness of fit of the model to the training data. mdpi.com | > 0.6 |
Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine Systems
While molecular docking provides a static picture of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time.
MD simulations are used to assess the stability of the docked complex and to refine the binding mode predicted by docking. nih.gov A simulation is typically run for a duration of nanoseconds, tracking the movements of all atoms in the system. The analysis of the MD trajectory can reveal:
Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD over time suggests that the complex is structurally stable.
Key Interactions: The persistence of hydrogen bonds and other key interactions observed in docking can be evaluated throughout the simulation.
Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding, revealing induced-fit mechanisms.
Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy. nih.gov
For pyrimidine-based inhibitors, MD simulations have been crucial in validating docking results, confirming that the proposed binding pose is stable and that the key interactions are maintained in a dynamic, solvated environment. nih.govnih.gov
Biological Activity Evaluation and Mechanistic Investigations in Vitro Research Focus
Assessment of In Vitro Antimicrobial Potential
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrimidine (B1678525) derivatives have been a significant area of interest in this quest. ijpsjournal.com The structural versatility of the pyrimidine ring allows for extensive chemical modifications to enhance antimicrobial efficacy and overcome resistance mechanisms. ijpsjournal.com
Numerous studies have highlighted the potential of pyrimidine derivatives as antibacterial agents. For instance, certain novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine-substituted piperazine (B1678402) have demonstrated moderate to potent activity against a panel of Gram-positive bacteria, although they were inactive against the Gram-negative E. coli. nih.gov Specifically, derivatives with a chlorine substitution on the pyrimidine ring showed enhanced antibacterial activity. nih.gov
In another study, newly synthesized pyrimidine derivatives were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing better inhibitory action compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin. researchgate.net Similarly, certain 2-(2-arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine derivatives and their subsequent products exhibited interesting antibacterial activity. researchgate.net Specifically, some of these compounds showed higher activity against Gram-positive and Gram-negative bacteria than penicillin. researchgate.net
The data from these studies on related pyrimidine compounds suggest that 2-Cyano-5-(trifluoroacetylamino)pyrimidine could potentially exhibit antibacterial properties. The presence of the electron-withdrawing cyano and trifluoroacetyl groups might influence its interaction with bacterial targets. However, without direct experimental evidence, this remains speculative.
Table 1: Illustrative Antibacterial Activity of Structurally Related Pyrimidine Derivatives Note: This table presents data for compounds structurally related to this compound to illustrate potential activity. Data for the target compound is not available.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone with pyrimidine-piperazine | Gram-positive bacteria | 2 - 32 | nih.gov |
| Pyrimidine derivative with chlorine | Gram-positive bacteria | 1 - 2 | nih.gov |
| Thioamide/ciprofloxacin hybrid | Gram-positive & Gram-negative bacteria | Moderate Activity | ekb.eg |
| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine derivative | S. aureus, B. subtilis | - | researchgate.net |
The antifungal potential of pyrimidine derivatives has also been an area of active investigation. For example, a thioamide derivative of ciprofloxacin, a compound with a related heterocyclic structure, has demonstrated potent antifungal activity against Candida albicans. ekb.eg Other pyrimidine derivatives have shown moderate activity against tested fungi. wjbphs.com The structural features of this compound, including the trifluoromethyl group which is known to enhance the biological activity of many compounds, suggest that it could be a candidate for antifungal screening.
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For some pyridothienopyrimidine derivatives, which are structurally analogous to pyrimidines, the antibacterial activity has been linked to the inhibition of essential bacterial enzymes. Specifically, certain compounds from this class have shown potent dual inhibition of E. coli DNA gyrase and topoisomerase IV. Molecular docking studies have provided insights into the binding modes of these compounds within the active site of E. coli DNA gyrase B. The presence of a cyano group in the target compound, a common feature in many enzyme inhibitors, suggests that investigating its potential to inhibit bacterial enzymes like DNA gyrase could be a fruitful area of research.
In Vitro Anticancer and Cytotoxic Activity Studies
The pyrimidine scaffold is a well-established pharmacophore in cancer chemotherapy. Numerous pyrimidine derivatives have been developed as potent anticancer agents. nih.gov
Research has demonstrated that various 5-cyanopyrimidine (B126568) derivatives exhibit significant cytotoxic activity against a broad spectrum of tumor cell lines. For instance, synthesized 5-cyanopyrimidine derivatives have shown high cytotoxicity against A549 (lung), A431 (skin), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values in the micromolar range. morressier.com Furthermore, a new series of pyrimidine derivatives containing aryl urea (B33335) moieties was evaluated for anticancer activity against colon and prostate cancer cell lines, with one compound showing an IC50 value of 11.08 µM against the SW480 colon cancer cell line. nih.gov
Given that this compound contains the 5-cyanopyrimidine core, it is plausible that it could exhibit similar cytotoxic properties. The trifluoroacetylamino group at the 5-position may further modulate this activity.
Table 2: Illustrative Cytotoxic Activity of Structurally Related 5-Cyanopyrimidine Derivatives Note: This table presents data for compounds structurally related to this compound to illustrate potential activity. Data for the target compound is not available.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Cyanopyrimidine derivatives | A549, A431, MCF-7, HCT-116 | 0.3 - 35 | morressier.com |
| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (Colon) | 11.08 | nih.gov |
| 6-Amino-5-cyano-2-thiopyrimidine (1c) | Leukemia | GI50 - High Selectivity | nih.gov |
Mechanistic studies on cytotoxic pyrimidine derivatives often reveal their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle of cancer cells. For example, certain 5-cyanopyrimidine derivatives have been shown to cause a G2/M cell cycle arrest in A549 lung cancer cells at non-cytotoxic concentrations. morressier.com Another study on a pyrimidine derivative with an aryl urea moiety demonstrated that its cytotoxic effect on SW480 cells was mediated by arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that a potential mechanism of anticancer action for this compound could involve the induction of apoptosis and perturbation of the cell cycle.
Enzymatic Inhibition Assays (e.g., Cathepsin K, PI3Kδ, EGFR, HDAC, CDKs)
The 2-cyanopyrimidine (B83486) scaffold is a key feature in the design of various enzyme inhibitors. Derivatives of this structure have shown significant inhibitory activity against several key enzymes implicated in human diseases.
Cathepsin K Inhibition: The 2-cyanopyrimidine core is a recognized inhibitor of cysteine proteases, such as Cathepsin K (CatK), an enzyme involved in bone resorption. selleckchem.com A series of novel 2-cyanopyrimidine derivatives have been identified as potent Cathepsin K inhibitors. nih.gov For instance, morphing structural features from high-throughput screening led to the discovery of inhibitors with high potency, such as compound 20 , which exhibited a CatK IC50 of 4 nM and over 580-fold selectivity against related cathepsins L and B. nih.gov The cyano group's interaction with the enzyme's active site is a critical aspect of its inhibitory function. Specifically, 2-cyanopyrimidine itself has been shown to be a cathepsin K inhibitor with an IC50 of 170 nM. selleckchem.com Further studies on 5-aminopyrimidin-2-ylnitriles also highlighted their potential as Cathepsin K inhibitors. nih.gov
Histone Deacetylase (HDAC) Inhibition: While direct inhibition by "this compound" is not specified, related pyrimidine structures are known to be part of molecules that inhibit histone deacetylases (HDACs). HDAC inhibitors can cause growth arrest and apoptosis in cancer cells by altering the expression of a small number of genes, with p21(WAF1) being one of the most frequently induced. nih.gov The mechanism involves changes in the acetylation and methylation of core histones on gene promoters. nih.gov Studies have shown that combining HDAC inhibitors with fluoropyrimidines can suppress thymidylate synthase (TS) gene expression, leading to enhanced cell cycle arrest and growth inhibition in colon cancer cells. nih.gov This suggests a synergistic potential for pyrimidine-based compounds in cancer therapy. nih.gov
Other Kinase Inhibition (EGFR, p38α MAP Kinase): Derivatives of the pyrimidine scaffold have been investigated as inhibitors of various kinases. For example, pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). researchgate.net Furthermore, a class of 5-cyanopyrimidine-based compounds has been developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. nih.gov X-ray crystallography confirmed that the cyano group of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in the p38α enzyme. nih.gov
Table 1: Enzymatic Inhibition by Selected Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| 2-Cyano-pyrimidine (Compound 20) | Cathepsin K | 4 nM | nih.gov |
| 2-Cyano-pyrimidine | Cathepsin K | 170 nM | selleckchem.com |
| Pyrazolo[3,4-d]pyrimidin-4-one hybrid (5f) | EGFRT790M | 9.5 ± 2 nM | researchgate.net |
Modulation of Cellular Signaling Pathways
Pyrimidine derivatives are known to modulate various cellular signaling pathways, influencing processes from inflammation to osteogenesis.
Derivatives of pyrimidine have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov Bone Morphogenetic Protein 2 (BMP2) initiates a cascade by phosphorylating SMAD1, which then moves into the nucleus to activate transcription factors like RUNX2, essential for osteoblast differentiation. nih.gov
In the context of inflammation, 5-cyanopyrimidine derivatives that inhibit p38α MAP kinase effectively reduce the production of tumor necrosis factor-alpha (TNF-α). nih.gov This demonstrates their ability to interfere with key inflammatory signaling cascades.
Furthermore, HDAC inhibitors, which can feature pyrimidine structures, selectively alter gene expression by affecting promoter-associated proteins. nih.gov For instance, the HDAC inhibitor SAHA leads to a decrease in HDAC1 and Myc proteins bound to the p21(WAF1) promoter, while increasing RNA polymerase II, ultimately activating the gene. nih.gov This highlights the role of such compounds in transcriptional regulation. nih.gov
In Vitro Anti-inflammatory and Antioxidant Properties
Several classes of pyrimidine derivatives have demonstrated significant anti-inflammatory and antioxidant activities in in vitro studies.
Anti-inflammatory Activity: The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to inhibit enzymes like cyclooxygenase (COX). Certain pyrimidine derivatives have shown high selectivity for inhibiting COX-2, an enzyme upregulated during inflammation. nih.gov These compounds demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 monocyte cell growth. nih.gov Additionally, 2-aryl-4-amino-5-cyano pyrimidine derivatives have been noted for their anti-inflammatory properties. google.com The inhibition of p38α MAP kinase by 5-cyanopyrimidine derivatives also contributes to their anti-inflammatory effects by reducing pro-inflammatory cytokine levels. nih.gov
Antioxidant Activity: The antioxidant potential of pyrimidine derivatives has been evaluated through various assays, such as their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.comnih.gov Studies on novel pyrimidine acrylamides and 6-aryl-5-cyano thiouracil derivatives have confirmed their capacity to reduce free radical levels. nih.govmdpi.com For example, certain pyrimidine derivatives of cinnamic acids showed high antioxidant activity, with some exhibiting up to 82% activity in DPPH assays. mdpi.com This free radical scavenging ability is a key mechanism for preventing or delaying oxidation and cellular damage. mdpi.com
Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Pyrimidine Derivatives
| Compound Class | Activity | Assay/Target | Key Finding | Reference |
|---|---|---|---|---|
| Pyrimidine derivatives L1 & L2 | Anti-inflammatory | COX-2 Inhibition | High selectivity towards COX-2, comparable to meloxicam. | nih.gov |
| Pyrimidine derivatives L1 & L2 | Antioxidant | ROS Assay | Reduced free radical levels in an inflammatory model. | nih.gov |
| Pyrimidine acrylamide (B121943) (Compound 7) | Antioxidant | DPPH Assay | 82% scavenging activity. | mdpi.com |
Preliminary In Vitro Antiviral and Antiparasitic Screening
The pyrimidine core is a fundamental component of nucleosides, making its derivatives candidates for antiviral and antiparasitic agents.
Antiviral Screening: The influence of the cyano group on the antiviral activity of pyrimidine nucleosides has been explored. While 5-cyanouridine (B3052719) showed no significant activity, 5-cyano-2'-deoxyuridine demonstrated inhibitory effects against the vaccinia virus. nih.gov This suggests that the nature of the sugar moiety combined with the cyano-substituted pyrimidine base is crucial for antiviral action. nih.gov The replacement of 5-halogeno substituents with a cyano group was found to decrease, but not eliminate, antiviral activity. nih.gov Computational and machine learning methods are also being employed to screen for novel antiviral compounds from large chemical libraries, which could include pyrimidine derivatives. mdpi.com
Antiparasitic Screening: Derivatives such as 4-amino-5-cyano-2,6-disubstituted pyrimidines have been synthesized and evaluated for their antifilarial activity. nih.gov These compounds were tested for their ability to inhibit DNA topoisomerase II from the filarial parasite Setaria cervi, with several compounds showing strong inhibition. nih.gov General screening protocols for antiparasitic activity involve testing compounds against parasites like Trypanosoma cruzi, Plasmodium falciparum, and Leishmania donovani in vitro. nih.gov The results are typically expressed as the percentage of growth inhibition (%IG), with compounds showing significant inhibition selected for further dose-response studies. nih.gov
Structure-Activity Relationship (SAR) Analysis from In Vitro Data
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov
Impact of Trifluoroacetylamino and Cyano Substituents on Biological Activity
Cyano Group: The cyano group is a critical substituent for the biological activity of many pyrimidine inhibitors. In the case of p38α MAP kinase inhibitors, the nitrogen of the 5-cyano group forms a crucial hydrogen bond with the backbone NH of methionine 109 in the enzyme's active site, anchoring the inhibitor. nih.gov For antifilarial DNA topoisomerase II inhibitors, the 5-cyano group is a common feature in active compounds. nih.gov The introduction of a cyano group in place of a halogen at the 5-position of pyrimidine nucleosides modifies their antiviral profile. nih.gov
Trifluoroacetylamino Group: While direct SAR data for the 5-(trifluoroacetylamino) group on this specific pyrimidine is limited in the provided context, the amino group at the C5 position has been shown to be important. In a study of Cathepsin K inhibitors, the effect of an amino substituent at C5 was quantified to understand its contribution to activity. nih.gov Amide groups, in general, are known to play a critical role in the activity of pyrimidine derivatives, sometimes increasing lipophilicity and efficacy. nih.gov The trifluoroacetyl group is a strong electron-withdrawing group and can significantly influence the electronic properties, membrane permeability, and binding interactions of the molecule.
Influence of Pyrimidine Core Substitutions on Efficacy
The substitution pattern on the pyrimidine core is a key determinant of efficacy and selectivity.
In a series of anticancer pyridopyrimidines, substitutions on the pyrimidine moiety had a significant impact. nih.gov For example, an unsubstituted C-2 position was more favorable for activity against HepG2 cells, while introducing a 2-methyl group decreased activity sevenfold. nih.gov
For antifilarial 4-amino-5-cyano pyrimidines, the nature of the substituent at the 6-position, particularly a 4-chlorophenyl group, led to strong inhibition of DNA topoisomerase II. nih.gov This indicates that substitutions on the phenyl ring attached to the pyrimidine core directly affect inhibitory activity. nih.gov
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate carbon-hydrogen framework of 2-Cyano-5-(trifluoroacetylamino)pyrimidine. While specific spectral data for this exact compound is not publicly available in the referenced literature, the analysis of related pyrimidine (B1678525) structures allows for a theoretical interpretation of its expected NMR signals.
In a hypothetical ¹H NMR spectrum, one would anticipate distinct signals corresponding to the protons on the pyrimidine ring and the amine proton. The chemical shifts of the pyrimidine protons would be influenced by the electron-withdrawing effects of the cyano and trifluoroacetylamino groups. The amine proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum would provide further structural confirmation, with unique resonances for each carbon atom in the molecule. The carbon of the cyano group would appear in the characteristic downfield region for nitriles. The carbonyl carbon of the trifluoroacetyl group and the carbons of the pyrimidine ring would also exhibit distinct chemical shifts, reflective of their electronic environments. The trifluoromethyl group would be identifiable by the characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
A comprehensive 2D NMR analysis, including techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation pathways of this compound. This technique provides crucial confirmation of the compound's elemental composition and offers clues about its structural stability.
High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, often induced by techniques such as electron impact (EI) or collision-induced dissociation (CID), would reveal characteristic losses of functional groups. For this compound, expected fragmentation pathways could include the loss of the trifluoroacetyl group, the cyano group, or cleavage of the pyrimidine ring itself. A detailed analysis of these fragment ions would provide valuable information for confirming the proposed structure.
| Technique | Expected Observation | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Precise m/z value of the molecular ion | Unambiguous determination of the molecular formula |
| Tandem Mass Spectrometry (MS/MS) | Characteristic fragment ions | Structural information and confirmation of functional groups |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, providing a molecular fingerprint of the compound.
The IR spectrum of this molecule would be expected to exhibit several characteristic absorption bands. A sharp, intense peak in the region of 2200-2250 cm⁻¹ would be indicative of the C≡N stretching vibration of the cyano group. The presence of the amide functionality would be confirmed by a strong C=O stretching band around 1680-1720 cm⁻¹ and an N-H stretching vibration typically observed in the range of 3200-3400 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would likely appear as strong, complex absorptions in the 1100-1300 cm⁻¹ region. Vibrations associated with the pyrimidine ring would also be present in the fingerprint region of the spectrum.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Cyano (C≡N) | 2200 - 2250 |
| Amide (C=O) | 1680 - 1720 |
| Amine (N-H) | 3200 - 3400 |
| Trifluoromethyl (C-F) | 1100 - 1300 |
Elemental Microanalysis for Purity and Composition Verification
Elemental microanalysis is a crucial quantitative technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of this compound. This analysis provides a fundamental check on the compound's empirical formula and serves as a key indicator of its purity.
The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₇H₃F₃N₄O). A close agreement between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's identity and high degree of purity. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
This powerful technique would reveal the planarity of the pyrimidine ring and the spatial orientation of the cyano and trifluoroacetylamino substituents relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the solid-state architecture of the compound. While specific crystallographic data for this compound is not available in the public domain, the application of this technique would be invaluable for a complete and unequivocal structural characterization.
Future Directions and Emerging Research Avenues
Development of Advanced and Sustainable Synthetic Strategies
The synthesis of 2-Cyano-5-(trifluoroacetylamino)pyrimidine, while not explicitly detailed as a one-pot reaction in current literature, can be strategically approached in two primary stages: the formation of a 2-cyano-5-aminopyrimidine precursor, followed by the trifluoroacetylation of the amino group.
Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally sustainable. For the pyrimidine (B1678525) core, advanced strategies such as multi-component reactions (MCRs) offer a streamlined approach. For example, a one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has been developed through a three-component condensation of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and guanidine (B92328) hydrochloride in an alkaline ethanol (B145695) medium. researchgate.net Another innovative and sustainable method is Microwave Assisted Organic Synthesis (MAOS), which has been shown to drastically reduce reaction times for 2-amino-5-cyano-4,6-disubstituted pyrimidines from hours to minutes, while also improving yields and avoiding the use of toxic solvents. researchgate.net Furthermore, metal- and additive-free [2+2+2] cyclization reactions, which can form 2,4,6-trisubstituted pyrimidines from vinyl thianthrenium salts and nitriles under mild conditions, represent a significant step towards environmentally benign synthesis. rsc.org
Once the 2-cyano-5-aminopyrimidine precursor is obtained, the subsequent trifluoroacetylation of the C5-amino group can be achieved using various reagents. While trifluoroacetic anhydride (B1165640) is a common choice, it is highly reactive and can lead to side reactions. orgsyn.org Milder and more controlled conditions are often preferred. Reagents like S-Ethyl trifluorothioacetate or phenyl trifluoroacetate (B77799) can effect trifluoroacetylation under basic or neutral conditions, respectively. orgsyn.org A particularly mild method involves the use of 1,1,1-trichloro-3,3,3-trifluoroacetone, which trifluoroacetylates amino groups under neutral conditions without requiring harsh reagents. orgsyn.org The development of a sustainable, one-pot synthesis for this compound remains a key goal for future research, potentially integrating a microwave-assisted cyclization with a subsequent mild trifluoroacetylation step.
Identification of Novel Biological Targets and Therapeutic Applications
The 5-cyanopyrimidine (B126568) scaffold is a versatile pharmacophore that has been shown to inhibit a wide range of protein targets, making it a compound of high interest for therapeutic applications. mdpi.com The cyano group is particularly effective, often acting as a key hydrogen bond acceptor in the active sites of enzymes, particularly kinases. nih.gov While the specific biological targets of this compound are still under investigation, the activities of structurally related compounds provide a strong basis for predicting its potential applications.
Numerous 5-cyanopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer. Other identified targets for this class of compounds underscore its therapeutic versatility. The exploration of this compound against these and other novel targets could reveal unique inhibitory profiles and new therapeutic opportunities.
| Target Class | Specific Target | Therapeutic Area | Reference |
| Kinases | p38α MAP kinase | Inflammation | nih.govpsu.edu |
| Cyclin-Dependent Kinase 9 (CDK9) | Oncology | acs.org | |
| VEGFR-2 / HER-2 | Oncology | mdpi.com | |
| Phosphoinositide 3-kinases (PI3K) | Oncology | nih.gov | |
| Proteases | Cathepsin K | Osteoporosis | nih.gov |
| Other Enzymes | DNA Topoisomerase II | Infectious Disease (Fliariasis) | researchgate.net |
| GPCRs | Exchange proteins activated by cAMP (Epac) | Various | youtube.com |
Rational Design of Next-Generation Pyrimidine Derivatives with Enhanced Selectivity
Rational drug design, which leverages an understanding of a drug's mechanism of action at a molecular level, is crucial for developing next-generation therapeutics with improved potency and selectivity. For this compound, this involves modifying its structure to optimize interactions with a specific biological target while minimizing off-target effects.
Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.net For the 5-cyanopyrimidine class, SAR has yielded significant insights. For example, in the development of p38α MAP kinase inhibitors, it was found that replacing an N-methoxybenzamide moiety with an N-(isoxazol-3-yl)benzamide group led to enhanced metabolic stability and maintained high potency. nih.gov Similarly, for CDK9 inhibitors, SAR analysis revealed that the nature of the substituent at the C5-position of the pyrimidine ring was critical for achieving high selectivity over other cyclin-dependent kinases like CDK2. acs.org
X-ray crystallography provides atomic-level detail of how these inhibitors bind to their targets, guiding further design. A crystal structure of a 5-cyanopyrimidine bound to p38α revealed that the cyano group forms a direct hydrogen bond with the backbone amide of methionine residue 109, an interaction crucial for its inhibitory activity. nih.govpsu.edu This knowledge allows chemists to design new derivatives that preserve this key interaction while modifying other parts of the molecule to improve properties like solubility, cell permeability, or to engage with other nearby amino acid residues for increased selectivity. By applying these principles, next-generation derivatives of this compound can be rationally designed to target specific kinases or other enzymes with enhanced precision.
Exploration of this compound in Supramolecular Chemistry and Materials Science
The fields of supramolecular chemistry and materials science focus on the assembly of molecules into larger, ordered structures held together by non-covalent interactions. rsc.org Pyrimidine-based compounds are of great interest in this area due to their potential for forming specific and directional interactions, such as hydrogen bonds and π-π stacking. nih.govnih.gov this compound possesses several functional groups—the pyrimidine nitrogens, the cyano group, and the trifluoroacetylamino group—that can act as hydrogen bond acceptors and donors, making it an excellent candidate for building complex supramolecular architectures.
The study of how molecules pack in a crystalline state, known as crystal engineering, is key to designing new materials. nih.govrsc.org The cyano group is a well-known participant in forming stable intermolecular interactions that can guide the assembly of molecules into predictable patterns. acs.org This opens the possibility of using this compound as a building block for novel functional materials. Pyrimidine derivatives have already been used to create materials with interesting photophysical properties, including luminescent compounds for organic light-emitting diodes (OLEDs) and dyes for solar cells. nih.gov Others have been engineered into pH sensors, where protonation of the pyrimidine nitrogen atoms leads to dramatic color changes. researchgate.net Recently, pyrimidine-based polymers have been incorporated into nanofibrous membranes for biomedical applications, such as promoting the healing of burn wounds, leveraging the inherent antimicrobial and anti-inflammatory properties of the pyrimidine scaffold. nih.gov Future research could explore the self-assembly properties of this compound to create novel liquid crystals, porous organic frameworks, or stimuli-responsive materials.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The process of discovering and developing new drugs is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery pipeline. researchgate.net For a molecule like this compound, AI/ML can be applied at nearly every stage of its development.
Initially, AI can be used for target identification by analyzing complex biological data to find proteins that are central to a disease pathway. researchgate.net Once a target is selected, ML models can perform high-throughput virtual screening, computationally evaluating millions or even billions of virtual compounds to identify those most likely to bind to the target. nih.gov This allows researchers to prioritize which derivatives of this compound to synthesize and test in the lab.
Furthermore, deep learning architectures can be used for de novo drug design, generating entirely new molecular structures optimized for specific properties. For lead optimization, quantitative structure-activity relationship (QSAR) models can be built to predict how changes to the pyrimidine scaffold will affect a compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). researchgate.net This data-driven approach allows for a more rapid and efficient exploration of chemical space, reducing the time and cost associated with bringing a new drug to market. nih.gov The application of AI/ML to the 5-cyanopyrimidine scaffold promises to accelerate the discovery of new therapeutic agents with superior efficacy and safety profiles.
Q & A
Basic Research Question
- Storage : Store in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the trifluoroacetylamino group. Avoid prolonged exposure to moisture or light .
- Safety Protocols : Use fume hoods, nitrile gloves, and protective goggles during handling. The compound may degrade into hazardous byproducts (e.g., hydrogen cyanide) under extreme pH or heat .
- Disposal : Neutralize waste with 10% sodium bicarbonate and dispose through certified hazardous waste handlers .
What methodological approaches are effective for detecting and quantifying this compound in complex biological matrices?
Advanced Research Question
- Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV/fluorescence detection in HPLC. Derivatives are isolated via solid-phase extraction (C18 cartridges) .
- Analytical Techniques :
- GC-MS : After derivatization, use trifluoroacetylated analogs for volatility. Monitor fragments at m/z 267 (M) and 248 (M–F) .
- NMR : Quantify using hexafluorobenzene as an internal standard. Chemical shifts for the TFA group appear at δ –75 to –80 ppm .
- Validation : Perform spike-and-recovery experiments in matrices (e.g., plasma) with ±5% accuracy thresholds .
How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Model the electron-withdrawing effects of the cyano and TFA groups on the pyrimidine ring. The 5-position’s electrophilicity is enhanced, favoring SNAr reactions at this site .
- Molecular Orbital Analysis : HOMO-LUMO gaps predict reactivity with amines or thiols. Software like Gaussian or ORCA can simulate transition states for regioselective substitutions .
- Validation : Cross-validate computational results with experimental kinetic data (e.g., second-order rate constants in DMSO/water mixtures) .
What strategies resolve contradictions in reported synthetic yields or reaction conditions?
Advanced Research Question
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, DMSO improves yields by 15% compared to DMF due to better solubility .
- Kinetic Profiling : Conduct in situ IR or Raman spectroscopy to track intermediate formation. Identify bottlenecks (e.g., slow cyanation at low temperatures) .
- Literature Reconciliation : Compare methodologies across studies. Discrepancies in yields may arise from purification techniques (e.g., recrystallization vs. chromatography) .
In what ways can this compound serve as an intermediate in synthesizing heterocyclic compounds for medicinal chemistry?
Advanced Research Question
- Building Block : React the 5-trifluoroacetylamino group with Grignard reagents to form substituted pyrimidines. For example, coupling with aryl boronic acids via Suzuki-Miyaura yields kinase inhibitors .
- Functionalization : Deprotect the TFA group to expose a free amine for peptide conjugation, enabling applications in targeted drug delivery .
- Case Study : A derivative, 2-cyano-5-(4-fluorophenyl)pyrimidine, was used in metabolomics to study coffee bean flavor profiles, demonstrating its versatility .
What factors influence the hydrolytic stability of the trifluoroacetylamino group under varying pH conditions?
Advanced Research Question
- pH Studies : The TFA group is stable at pH 2–6 but hydrolyzes rapidly above pH 8. Kinetic assays (HPLC monitoring) show a half-life of 2 hours at pH 9 .
- Stabilization Strategies : Add co-solvents (e.g., acetonitrile) to reduce water activity. Alternatively, replace TFA with more hydrolytically stable groups (e.g., tert-butyloxycarbonyl) for alkaline conditions .
- Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack by hydroxide ions, as confirmed by -labeling experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
